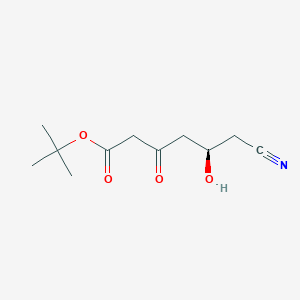

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Description

BenchChem offers high-quality tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a chiral molecule of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The stereochemical integrity of this intermediate is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth overview of its chemical properties, synthesis, and its connection to the cholesterol biosynthesis pathway.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | [2][3] |

| Synonyms | (R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate, (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester | [2][4] |

| CAS Number | 125988-01-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO₄ | [2] |

| Molecular Weight | 227.26 g/mol | [2][5] |

| Appearance | Light Yellow Thick Oil | [4] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [6] |

| Solubility | Information not widely available in quantitative terms. Miscible with common organic solvents used in synthesis. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Analytical Data

| Analytical Technique | Expected Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical shifts and coupling constants confirming the proton environment of the molecule. Key signals would include those for the tert-butyl group, the methylene protons, the methine proton adjacent to the hydroxyl group, and the protons of the ethyl cyano group. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Chemical shifts for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbon of the nitrile group, the carbons of the tert-butyl group, and the chiral carbon bearing the hydroxyl group. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the functional groups present, such as a strong C=O stretch for the ketone and ester, a broad O-H stretch for the alcohol, and a C≡N stretch for the nitrile group. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or a protonated molecule peak ([M+H]+) corresponding to the molecular weight of the compound, along with fragmentation patterns that help to confirm the structure. |

Signaling Pathway: Cholesterol Biosynthesis

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a precursor to Atorvastatin, an inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[7][8][9][10] By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol.

Caption: The Mevalonate Pathway for Cholesterol Biosynthesis.

Experimental Protocols

The synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate can be achieved through various methods. Below are generalized protocols based on information from published patents.

Synthesis Workflow

Caption: Generalized Synthetic Workflow.

Method 1: Claisen Condensation with a Strong Base

This method is adapted from processes described in various patents and involves a Claisen-type condensation.

Materials:

-

Ethyl (R)-4-cyano-3-hydroxybutyrate

-

Protecting agent (e.g., tert-butyldiphenylsilyl chloride)

-

Imidazole

-

Diisopropylamine

-

n-Butyl lithium

-

tert-Butyl acetate

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Protection of the hydroxyl group (optional but often performed):

-

Dissolve ethyl (R)-4-cyano-3-hydroxybutyrate and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the protecting agent (e.g., tert-butyldiphenylsilyl chloride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

-

-

Formation of the Lithium Enolate of tert-Butyl Acetate:

-

In a separate flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add n-butyl lithium dropwise and stir to form lithium diisopropylamide (LDA).

-

Slowly add tert-butyl acetate to the LDA solution at low temperature and stir to form the lithium enolate.

-

-

Condensation Reaction:

-

Add a solution of the protected ethyl (R)-4-cyano-3-(protected-oxy)butyrate in anhydrous THF to the lithium enolate solution at low temperature.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

-

-

Deprotection and Work-up:

-

Quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium chloride or dilute HCl).

-

If a silyl protecting group was used, a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in THF is typically used for deprotection.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate.

-

Method 2: DBU-Mediated Condensation

This method, adapted from patent CN108033899B, offers a process that avoids cryogenic temperatures and hazardous reagents like lithium metal.[11]

Materials:

-

tert-Butyl acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

(R)-4-cyano-3-hydroxy ethyl butyrate

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Water

Procedure:

-

Preparation of Solution A:

-

Under a nitrogen atmosphere, add tert-butyl acetate and DBU to 2-methyltetrahydrofuran.

-

Heat the mixture to reflux and stir for 1-5 hours.

-

Slowly cool the solution to 25-30 °C.

-

-

Preparation of Solution B:

-

Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran.

-

-

Condensation Reaction:

-

Simultaneously add Solution A and Solution B dropwise to a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.

-

After the addition is complete, continue stirring for 1-5 hours.

-

-

Work-up:

-

Add water dropwise to the reaction mixture.

-

Allow the mixture to stand and separate into layers.

-

Collect the organic phase and concentrate it under reduced pressure to obtain the crude product. The solvent can be recovered.

-

The aqueous phase can be concentrated to recover the DBU.

-

-

Purification:

-

The crude product can be further purified if necessary, for example, by column chromatography.

-

Conclusion

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a fundamentally important chiral building block in modern pharmaceutical synthesis, particularly for the production of Atorvastatin. Understanding its chemical properties, synthesis, and its role in the context of the cholesterol biosynthesis pathway is essential for researchers and professionals in drug development. The methodologies for its synthesis have evolved to include more efficient and safer processes, reflecting the ongoing innovation in synthetic organic chemistry. While detailed analytical data is often proprietary, the standard characterization methods provide a robust means of quality control for this critical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 125988-01-4|(R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate|BLD Pharm [bldpharm.com]

- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]

- 10. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is a chiral building block of significant interest in pharmaceutical synthesis, notably as a key intermediate in the preparation of atorvastatin, a widely used HMG-CoA reductase inhibitor for the treatment of dyslipidemia. The precise stereochemistry and functional group array of this molecule demand rigorous characterization to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate

Spectroscopic Data

While specific spectral data is often proprietary and provided upon purchase from commercial suppliers, this section outlines the expected spectroscopic characteristics and provides a template for data presentation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| [value] | s | 9H | -C(CH₃)₃ | |

| [value] | d | 2H | [value] | -CH₂-CN |

| [value] | s | 2H | -CO-CH₂-CO- | |

| [value] | m | 1H | [value] | -CH(OH)- |

| [value] | d | 2H | [value] | -CO-CH₂-CH(OH)- |

| [value] | s | 1H | -OH |

Note: Expected chemical shifts are based on standard functional group regions. Actual values would be determined experimentally.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

| Chemical Shift (δ) ppm | Assignment |

| [value] | -C(CH₃)₃ |

| [value] | -C (CH₃)₃ |

| [value] | -CH₂-CN |

| [value] | -C N |

| [value] | -CO-CH₂-CO- |

| [value] | -C O-CH₂-C O- |

| [value] | -CH(OH)- |

| [value] | -CO-CH₂-CH(OH)- |

Note: Expected chemical shifts are based on standard functional group regions. Actual values would be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| [value] | O-H (alcohol) stretch |

| [value] | C-H (alkane) stretch |

| [value] | C≡N (nitrile) stretch |

| [value] | C=O (keto) stretch |

| [value] | C=O (ester) stretch |

Note: Expected absorption bands are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

| m/z | Assignment |

| [228.12] | [M+H]⁺ |

| [250.10] | [M+Na]⁺ |

| [172.08] | [M - C₄H₉O + H]⁺ |

| [57.07] | [C₄H₉]⁺ |

Note: Expected m/z values for the molecular ion and key fragments. Actual fragmentation would be determined experimentally.

Experimental Protocols

Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

The following protocol is a representative synthesis based on methodologies described in the patent literature.

Diagram of the Synthesis Workflow

References

The Chemical Mechanism of Action: tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate as a Key Intermediate in Atorvastatin Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the role and chemical mechanism of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. Contrary to inquiries regarding a direct biological mechanism of action, extensive review of the scientific literature confirms that this compound is not a pharmacologically active agent but rather a critical chiral intermediate in the synthesis of Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2][3] This document elucidates its "mechanism of action" within the context of its chemical reactivity and strategic importance in the multi-step synthesis of Atorvastatin. We will detail the synthetic pathway, relevant experimental protocols, and quantitative data associated with its conversion.

Introduction: A Crucial Building Block for a Blockbuster Drug

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (CAS 125988-01-4) is a complex organic molecule whose stereochemical structure is vital for establishing the correct chirality of the dihydroxyheptanoic acid side chain of Atorvastatin.[1] This side chain is essential for the drug's inhibitory activity on HMG-CoA reductase. The primary function of this intermediate is to serve as a key building block that is further chemically modified to construct the final active pharmaceutical ingredient (API).[1][4] Therefore, its "mechanism of action" is a chemical one: participating in specific, controlled reactions to build a larger, biologically active molecule.

The Atorvastatin Synthesis Pathway: Role of the Intermediate

The synthesis of Atorvastatin from tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate involves a series of chemical transformations. A key step is the reduction of the ketone group at the 3-position to a hydroxyl group, creating a dihydroxy intermediate. This is often followed by further reactions to build the pyrrole core of Atorvastatin. The following diagram illustrates a simplified workflow of its role in the synthesis.

Quantitative Data in Synthesis

The efficiency of the chemical reactions involving tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is crucial for the overall yield of Atorvastatin. The following table summarizes quantitative data from a representative synthesis protocol.

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Preparation of Intermediate | Ethyl 4-cyano-3-hydroxybutanoate, tert-Butyl acetate | n-Butyl lithium, Diisopropylamine, THF, -75°C to -20°C | tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | Not explicitly stated for this step, but part of a multi-step synthesis. | Not specified | [5] |

| Reduction of Intermediate | tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | Zinc borohydride, THF, Isopropanol, -15°C to room temp. | tert-Butyl 6-cyano-3,5-dihydroxyhexanoate | Not explicitly stated for this step. | Not specified | [5] |

| Overall Process Yield | Various starting materials | Multi-step synthesis | Atorvastatin Intermediate | 63.11% | Not specified | [6] |

Experimental Protocols

Detailed methodologies are essential for reproducibility in drug synthesis. Below are protocols for key reactions involving the intermediate, based on publicly available patent literature.

Preparation of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

This protocol describes a Claisen condensation reaction to form the target intermediate.

-

Reaction Setup: A solution of diisopropylamine (37.6 ml) in THF (50 mL) is prepared in a reaction vessel and cooled to -10°C.

-

Lithiation: n-Butyl lithium (186.5 ml) is added, and the mixture is maintained at -3°C for 30 minutes to form lithium diisopropylamide (LDA).

-

Addition of tert-Butyl acetate: The solution is cooled to -20 to -25°C, and a solution of tert-butyl acetate (34.97 ml) in THF (35 ml) is added. The temperature is maintained for 1 hour.

-

Condensation Reaction: A solution of a protected ethyl 4-cyano-3-hydroxybutanoate derivative (14 g) in THF (14 ml) is added at -20 to -25°C. The reaction is maintained for 3 hours.

-

Workup: The reaction is quenched with 3N HCl to a pH of 6-7. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then processed to isolate the product.[5]

Reduction to tert-Butyl 6-cyano-3,5-dihydroxyhexanoate

This protocol details the reduction of the ketone group of the intermediate.

-

Reaction Setup: The crude tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate from the previous step is dissolved in dry THF and isopropanol under a nitrogen atmosphere.

-

Reduction: The solution is cooled to -10°C, and a solution of zinc borohydride is added. The temperature is maintained between -10°C and -15°C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and is left to stand for 18 hours.

-

Workup: The reaction is quenched by the addition of acetic acid and then concentrated to yield the dihydroxy product.[5]

Logical Relationship of Synthesis Stages

The synthesis of Atorvastatin is a sequential process where the successful formation and purification of each intermediate are critical for the subsequent steps. The logical flow from the starting materials to the final API is depicted below.

Conclusion

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate does not possess a known direct biological mechanism of action. Its significance lies in its chemical reactivity and precise stereochemistry, which are leveraged in the total synthesis of Atorvastatin. Understanding the chemical mechanism—the specific reactions and conditions for its transformation—is paramount for process chemists and drug development professionals involved in the manufacturing of this vital cholesterol-lowering medication. The protocols and data presented provide a technical overview of this compound's critical role as a synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. A kind of continuous preparation method of tert-butyl 6-cyano-5-hydroxyl-3-oxohexanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

A Technical Guide to tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate: Synthesis, Properties, and Applications

An In-depth Review for Researchers and Drug Development Professionals

Introduction

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, with the CAS number 125988-01-4, is a crucial chiral building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1][3] The stereochemical integrity of this molecule is vital for the therapeutic efficacy of the final active pharmaceutical ingredient.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a complex organic molecule with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol .[3][4][5] While detailed experimental data on its physical properties is limited in publicly available literature, some key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₄ | [3][4][5] |

| Molecular Weight | 227.26 g/mol | [3][4][5] |

| CAS Number | 125988-01-4 | [1][3] |

| Appearance | Light Yellow Thick Oil | [6] |

| Purity | Typically ≥97% | [1][3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. The following table summarizes the available ¹H-NMR data.

| ¹H-NMR (CDCl₃, ppm) | |

| Chemical Shift (δ) | Multiplicity |

| 4.40-4.42 | m |

| 3.58 | s |

| 3.40 | s |

| 2.86-2.88 | d |

| 2.60-2.62 | m |

| 1.49 | s |

Source: CN108033899B[7]

Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

The synthesis of this chiral intermediate is a critical step in the overall synthesis of Atorvastatin. Several synthetic routes have been developed, with a key focus on controlling the stereochemistry at the C5 position. Two prominent methods are detailed below.

Synthetic Workflow Overview

Caption: Synthetic pathways to tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate.

Experimental Protocols

This method involves the protection of the hydroxyl group of the starting material, followed by a condensation reaction with the lithium enolate of tert-butyl acetate.

Step 1: Protection of Ethyl (R)-4-cyano-3-hydroxybutanoate [6]

-

A solution of ethyl (R)-4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under a nitrogen atmosphere.

-

Imidazole (6.5 g, 0.095 mol) is added to the solution, followed by the dropwise addition of tert-butyldiphenylsilyl chloride (15.7 g, 0.057 mol).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Water (250 ml) is added, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (100 ml).

-

The combined organic layers are evaporated to yield ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate.

Step 2: Condensation and Deprotection [6]

-

A solution of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml) is chilled to -5 to -10 °C.

-

n-Butyl lithium in hexane (14.4 ml, 0.21 mol) is added, and the mixture is stirred for 30 minutes.

-

The reaction is cooled to -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.

-

A solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate (20 g, 0.050 mol) in THF (20 ml) is added at -75 °C, and the reaction is stirred at -70 to -75 °C for 2 hours.

-

The reaction is quenched with methanol (15 ml) followed by water (200 ml).

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 ml).

-

The combined organic layers are treated with a desilylating agent (e.g., tetrabutylammonium fluoride) to remove the silyl protecting group.

-

The crude product is purified by column chromatography to yield tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate.

This method offers a more streamlined approach, avoiding the need for protecting groups and cryogenic temperatures.

-

Under a nitrogen atmosphere, tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) are added to 2-methyltetrahydrofuran to prepare solution A.[7]

-

Ethyl (R)-4-cyano-3-hydroxybutyrate is dissolved in 2-methyltetrahydrofuran to obtain solution B.[7]

-

Solutions A and B are simultaneously added dropwise to a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.[7]

-

The reaction mixture is stirred for 1-5 hours after the addition is complete.[7]

-

Water is added dropwise to the reaction system, and the mixture is allowed to stand for phase separation.[7]

-

The organic phase is concentrated under reduced pressure to obtain the product.[7]

-

The solvent and DBU can be recovered from the organic and aqueous phases, respectively.[7]

Applications in Drug Development

The primary application of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is as a pivotal intermediate in the asymmetric synthesis of Atorvastatin.[1][9][10] The (R)-configuration of the hydroxyl group is crucial for the subsequent stereoselective reduction to form the desired (3R, 5R)-dihydroxy side chain of Atorvastatin.[9] This diol side chain is the key pharmacophore responsible for the drug's inhibitory activity on HMG-CoA reductase.[6]

Furthermore, this compound serves as a substrate in biocatalytic reductions, for example, using microorganisms like Rhodotorula glutinis, to produce the corresponding diol, t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate.[1] This highlights its utility in both chemical and enzymatic synthetic strategies in pharmaceutical manufacturing.

Conclusion

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is a high-value chiral intermediate with a well-established role in the synthesis of Atorvastatin. The synthetic methods outlined in this guide, particularly the more recent DBU-mediated approach, offer efficient routes to this compound. While detailed spectroscopic and physical data remain somewhat scattered in the public domain, the information provided here serves as a solid foundation for researchers and professionals in drug development. Further research into the crystallographic structure and a more comprehensive public repository of its analytical data would be beneficial to the scientific community.

References

- 1. Improved stereoselective bioreduction of t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate by Rhodotorula glutinis through heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 125988-01-4|(R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester | 125988-01-4 | FC20624 [biosynth.com]

- 6. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 7. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Technical Guide: (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester (CAS 125988-01-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester, a key intermediate in the synthesis of Atorvastatin.

Chemical Identity and Structure

Chemical Name: (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester[1]

CAS Number: 125988-01-4[1]

Synonyms: R-tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate, (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester[1][2]

Molecular Formula: C₁₁H₁₇NO₄[1][3][4]

Molecular Weight: 227.26 g/mol [1][3][4]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester. It is important to note that most of the available data is computationally predicted.

| Property | Value | Source |

| Appearance | Light Yellow Thick Oil | [1][5] |

| Physical Form | Liquid | [6] |

| Solubility | Slightly soluble in water (13 g/L at 25°C) | [7] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][6] |

| Purity | ≥95-97% | [6][8] |

| Boiling Point | No experimental data available | |

| Melting Point | No experimental data available | |

| pKa | No experimental data available | |

| LogP (Computed) | -0.1 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |

| Rotatable Bond Count (Computed) | 7 | PubChem |

| Topological Polar Surface Area (Computed) | 87.4 Ų | PubChem |

Synthesis

(5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester is a chiral intermediate primarily synthesized for the production of Atorvastatin.[9][10] The synthesis generally involves the condensation of a protected cyanohydrin derivative with a tert-butyl acetate enolate.

Experimental Protocol: Synthesis of tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate

A patented method for the synthesis of this intermediate is outlined below.

Materials:

-

tert-butyl acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

(R)-4-cyano-3-hydroxybutyrate ethyl ester

-

Nitrogen gas

-

Water

Procedure:

-

Preparation of Solution A: Under a nitrogen atmosphere, charge a reaction vessel with tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) in 2-methyltetrahydrofuran. The molar ratio of tert-butyl acetate to DBU should be approximately 1:1 to 1:1.05. Heat the mixture to reflux and stir for 1-5 hours. After the reaction, slowly cool the solution to 25-30°C.

-

Preparation of Solution B: In a separate vessel, dissolve (R)-4-cyano-3-hydroxybutyrate ethyl ester in 2-methyltetrahydrofuran.

-

Reaction: Slowly and simultaneously add Solution A and Solution B dropwise to a reaction vessel containing a small amount of 2-methyltetrahydrofuran. Maintain the reaction temperature at 20-30°C throughout the addition. After the addition is complete, continue stirring for 1-5 hours.

-

Work-up and Isolation: After the reaction is complete, add water dropwise to the reaction mixture. Allow the layers to separate. The organic phase is then concentrated under reduced pressure to yield (R)-6-cyano-5-hydroxy-3-carbonyl hexanoic acid tert-butyl ester. The solvent and DBU can be recovered from the aqueous and organic phases, respectively.

This process is noted for its operational safety and environmental friendliness as it avoids cryogenic temperatures and hazardous reagents like lithium and sodium metal.

Role in Atorvastatin Synthesis

(5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester is a crucial chiral building block in the synthesis of Atorvastatin.[9][10] Its specific stereochemistry is essential for establishing the correct stereochemistry in the final active pharmaceutical ingredient.

The synthesis of Atorvastatin involves a multi-step process where this intermediate is further elaborated to construct the dihydroxy heptanoic acid side chain, a key structural feature of statins responsible for their HMG-CoA reductase inhibitory activity.

Atorvastatin Synthesis Workflow

The following diagram illustrates the position of CAS 125988-01-4 in a simplified Atorvastatin synthesis pathway.

References

- 1. Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Patent US-7557238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A kind of continuous preparation method of tert-butyl 6-cyano-5-hydroxyl-3-oxohexanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

- 4. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | 125988-01-4 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key intermediate in the synthesis of atorvastatin. The information presented herein is intended to support research, development, and formulation activities by providing essential data on the physicochemical properties of this molecule.

Introduction

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (CAS Number: 125988-01-4) is a chiral molecule of significant interest in the pharmaceutical industry. Its specific stereochemistry is crucial for its role as a building block in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the quality and shelf-life of the intermediate and, ultimately, the final active pharmaceutical ingredient (API).

This guide summarizes available data on the solubility of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in various solvents and discusses its stability profile under different environmental conditions. Detailed experimental protocols for determining these properties are also provided to assist researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Appearance | Light yellow oil |

| CAS Number | 125988-01-4 |

Solubility Profile

Precise quantitative solubility data for tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is not extensively available in the public domain. However, based on qualitative reports and the solubility of structurally similar compounds, such as β-keto esters and other moderately polar organic molecules, a solubility profile can be estimated.

Qualitative Solubility

The compound is reported to be soluble in the following organic solvents:

-

Chloroform

-

Ethyl acetate

-

Methanol

Estimated Quantitative Solubility

The following table provides estimated solubility values for tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in a range of common laboratory solvents. These estimations are based on the known solubility of analogous compounds like ethyl acetoacetate and should be confirmed experimentally.

| Solvent | Estimated Solubility (g/L) at 20°C |

| Methanol | > 200 |

| Ethanol | > 200 |

| Isopropyl Alcohol | > 150 |

| Ethyl Acetate | > 200 |

| Dichloromethane | > 200 |

| Acetone | > 200 |

| Acetonitrile | > 150 |

| Tetrahydrofuran (THF) | > 200 |

| Toluene | ~ 50-100 |

| Heptane | < 10 |

| Water | ~ 10-20 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on solubility measurements.[1][2][3]

Objective: To determine the equilibrium solubility of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in a given solvent at a specified temperature.

Materials:

-

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

-

Selected solvents (e.g., water, ethanol, ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in the diluted sample using a validated HPLC method.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Stability Profile

The stability of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is influenced by several factors, including pH, temperature, and light. The presence of three key functional groups—a β-keto ester, a nitrile, and a tert-butyl ester—dictates its degradation pathways.

Potential Degradation Pathways

The primary degradation pathways for tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate are anticipated to be:

-

Hydrolysis of the tert-Butyl Ester: This can occur under both acidic and basic conditions to yield the corresponding carboxylic acid and tert-butanol.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed, typically under more vigorous acidic or basic conditions, to form a carboxylic acid or an amide intermediate.

-

Decarboxylation: The β-keto acid formed from the hydrolysis of the tert-butyl ester is susceptible to decarboxylation, particularly upon heating.

References

Key Intermediates in the Synthesis of HMG-CoA Reductase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal chemical intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins. Statins are instrumental in managing hypercholesterolemia by inhibiting a key enzyme in the cholesterol biosynthesis pathway. The efficiency of statin synthesis, and therefore their accessibility, is critically dependent on the stereoselective and high-yield production of key chiral intermediates. This document details the synthesis, experimental protocols, and relevant biological pathways associated with these core structures.

Core Intermediates: The Chiral Synthon

The therapeutic efficacy of statins is intrinsically linked to the specific stereochemistry of a conserved dihydroxyheptanoic acid side chain. The synthesis of this chiral moiety is a focal point in the manufacturing of leading statins such as atorvastatin and rosuvastatin. Two central intermediates have emerged as cornerstones in these synthetic routes:

-

For Atorvastatin: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3) is a cornerstone in the multi-step creation of Atorvastatin.[1][2] Its precisely configured chiral centers are essential for the final drug's ability to effectively inhibit HMG-CoA reductase.[1][2]

-

For Rosuvastatin: tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124752-23-4), also known as tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, serves as a critical chiral building block for Rosuvastatin.[3][4]

These intermediates provide the necessary stereocenters and functional groups for subsequent elaboration into the final active pharmaceutical ingredients (APIs).[1][2][3][4]

Synthetic Strategies and Quantitative Data

The synthesis of these key intermediates is achieved through various strategies, including traditional chemical synthesis and innovative biocatalytic methods. The choice of route often depends on factors such as stereoselectivity, yield, scalability, and environmental impact.

Chemical Synthesis Approaches

The Paal-Knorr synthesis is a classical method for constructing the pyrrole ring of atorvastatin. This convergent approach involves the condensation of a 1,4-dicarbonyl compound with the primary amine of the key intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[5][6][7]

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Pyrrole Formation | 1,4-diketone, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Pivalic acid, Sodium hydroxide | Toluene | 50 then reflux | - | - | - | [8] |

| Pyrrole Formation | 1,4-diketone, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Zinc acetate | THF, MTBE | Reflux | - | - | - | [5] |

| Recrystallization | Crude atorvastatin intermediate | Anhydrous ethanol | - | - | - | 62.55 | - | [9] |

The Wittig reaction is a prominent method for forming the carbon-carbon double bond in the rosuvastatin side chain. This reaction typically involves the coupling of a pyrimidine-containing phosphonium ylide with the aldehyde group of tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate.[10][11][12]

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| Wittig Olefination | tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, Pyrimidine phosphonium salt | Potassium carbonate | DMSO | 70-75 | 5-7 | - | - | [10][13] |

| Liquid-Assisted Wittig | tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, Pyrimidine phosphonium salt | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | 25 | 16 | - | 76:24 | [10] |

Biocatalytic Synthesis of Statin Side Chains

Biocatalysis offers a green and highly stereoselective alternative for the synthesis of the chiral side chain of statins.[14][15][16] Enzymes such as ketoreductases (KREDs), halohydrin dehalogenases (HHDHs), and deoxyribose-phosphate aldolases (DERA) are employed to establish the desired stereochemistry with high fidelity.[15][16]

| Enzyme | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Ketoreductase (KRED) | Asymmetric reduction | Ethyl-4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate | 96 | >99.5 | [16] |

| Halohydrin dehalogenase (HHDH) | Cyanation | (S)-ethyl-4-chloro-3-hydroxybutyrate | Ethyl (S)-4-cyano-3-hydroxybutyrate | - | - | [16] |

| Diketoreductase | Stereoselective double reduction | β,δ-diketo ester | Chiral diol ester | - | - | [14] |

| Ketoreductase (KRED-06) | Stereoselective reduction | tert-Butyl 3-oxo-5-hexenoate | tert-Butyl (R)-3-hydroxyl-5-hexenoate | 96.2 | >99.9 | [17] |

| Deoxyribose-phosphate aldolase (DERA) | Tandem aldol reaction | Acetaldehyde, Chloroacetaldehyde | Chiral lactol intermediate | - | >99.9 | [15] |

Experimental Protocols

Paal-Knorr Synthesis of Atorvastatin Intermediate

Objective: To synthesize the protected atorvastatin molecule via a Paal-Knorr condensation.

Materials:

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (1,4-diketone)

-

tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

-

Pivalic acid

-

50% Sodium hydroxide solution

-

Toluene

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and water separator

Procedure:

-

To a solution of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (3 g, 10.9 mmol) in toluene (8.65 g), add the 1,4-diketone (1.09 eq, 5.03 g).[8]

-

Warm the mixture to 50°C under a nitrogen atmosphere.[8]

-

At 50°C, add pivalic acid (0.7 eq, 0.69 g) followed by 50% sodium hydroxide solution (0.61 g, 7.6 mmol).[8]

-

Heat the resulting suspension to reflux under a nitrogen atmosphere with concomitant removal of water using a Dean-Stark apparatus.[8]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and proceed with workup and purification, which may involve washing with aqueous solutions and crystallization from an appropriate solvent system.

Wittig Reaction for Rosuvastatin Intermediate

Objective: To synthesize a key rosuvastatin intermediate via a Wittig reaction.

Materials:

-

tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (D7)

-

[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (Z9)

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Water

-

Isopropanol

-

4-necked round bottom flask with mechanical stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 250 mL 4-necked round bottom flask, add DMSO (150 mL), potassium carbonate (33.54 g), Z9 (50 g), and D7 (20.87 g) at 25-35°C with stirring (250 rpm).[10][13]

-

Heat the reaction mixture to 70-75°C for 5 to 7 hours.[10][13]

-

Monitor the reaction completion by TLC.

-

Add toluene (250 mL) to dilute the mixture and stir for 30 minutes.

-

Add water (100 mL) to the organic layer, stir for 30 minutes, and then separate the layers.

-

Wash the organic layer with water (2 x 100 mL).

-

Distill the organic layer on a rotary evaporator at 50-60°C under vacuum.[13]

-

To the residue, add isopropanol (100 mL) and maintain for 30 minutes.

-

Cool the mixture to 25-30°C, then further cool to 10°C for 30 minutes to precipitate the product.

-

Filter the precipitate and dry to obtain the desired intermediate.

HMG-CoA Reductase Signaling Pathway and Experimental Workflows

The following diagrams illustrate the HMG-CoA reductase signaling pathway and a generalized workflow for the synthesis of the key statin intermediates.

Caption: HMG-CoA Reductase Signaling Pathway.

Caption: Generalized Synthetic Workflow for Statin Intermediates. Synthetic Workflow for Statin Intermediates.

References

- 1. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 8. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 11. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 13. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 14. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Chiral Precursors for Atorvastatin Calcium Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin calcium, the active ingredient in the top-selling drug Lipitor®, is a synthetic lipid-lowering agent. Its efficacy is critically dependent on the precise stereochemistry of its side chain, which contains two chiral centers at the C-3 and C-5 positions. The synthesis of this chiral dihydroxyheptanoate side chain is a key challenge in the manufacturing of atorvastatin. This technical guide provides an in-depth overview of the primary chiral precursors used in atorvastatin synthesis, detailing their synthetic routes, experimental protocols, and comparative quantitative data.

Core Chiral Precursors and Synthetic Strategies

The synthesis of atorvastatin typically follows a convergent approach where a chiral side-chain precursor is coupled with the heterocyclic pyrrole core, often via a Paal-Knorr condensation.[1] The primary strategies for obtaining these optically pure precursors can be broadly categorized into chemical and chemoenzymatic methods.

Two of the most significant chiral precursors are:

-

tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1) : A versatile intermediate where the syn-1,3-diol is protected as an acetonide. This precursor contains the complete carbon backbone and the required stereochemistry for the side chain.

-

Ethyl (R)-4-cyano-3-hydroxybutyrate (2) : A key four-carbon building block that allows for the stepwise construction of the atorvastatin side chain.[2][3]

A third important strategy involves the direct enzymatic synthesis of a lactol or lactone precursor.

-

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol (3) : A lactol intermediate produced via a highly efficient aldolase-catalyzed reaction.[4]

Synthesis of Key Chiral Precursors

Precursor 1: tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This precursor is a cornerstone for many industrial syntheses of atorvastatin. One prominent chemical route involves asymmetric hydrogenation to establish the chiral centers.

Synthetic Pathway Overview:

A multi-step synthesis starting from N-carbobenzyloxy-β-alanine establishes the chiral centers through an asymmetric hydrogenation reaction using a Ruthenium-BINAP catalyst.[5] The syn-1,3-diol is then protected as an acetonide.

Figure 1: Chemical synthesis pathway for Precursor 1.

Experimental Protocol: Asymmetric Hydrogenation (Key Step) [5]

-

Preparation of β-Ketoester: N-carbobenzyloxy-β-alanine is condensed with N,N'-carbonyldiimidazole (CDI). The resulting imidazolide is reacted with potassium ethyl malonate in the presence of MgCl₂ to yield the β-ketoester.

-

Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP complex catalyst. This step is crucial for establishing the (R)-configuration at the hydroxyl group with high enantioselectivity.

-

Subsequent Steps: The resulting chiral β-hydroxyester undergoes further reduction and protection steps to form the final acetonide-protected amino side chain. A nine-step route starting from (R)-epichlorohydrin has also been developed, affording the target compound in a 55% overall yield.[6][7]

Precursor 2: Ethyl (R)-4-cyano-3-hydroxybutyrate

This chiral building block is synthesized through various chemical and enzymatic methods. Chemoenzymatic routes are often preferred for their high selectivity and milder reaction conditions.

Synthetic Pathway Overview (Chemoenzymatic):

A common industrial approach involves the asymmetric reduction of a keto-ester precursor using a ketoreductase (KRED) enzyme, followed by cyanation catalyzed by a halohydrin dehalogenase (HHDH).[8][9]

Figure 2: Chemoenzymatic pathway for Precursor 2.

Experimental Protocol: Nitrilase-Catalyzed Desymmetrization [10]

-

Starting Material: The process begins with the reaction of low-cost epichlorohydrin with cyanide to produce 3-hydroxyglutaronitrile (3-HGN), a prochiral dinitrile.

-

Enzymatic Desymmetrization: A nitrilase enzyme is used to selectively hydrolyze one of the two nitrile groups of 3-HGN to a carboxylic acid, creating the chiral center. The reaction is optimized to run at a high substrate concentration (3 M) at pH 7.5 and 27 °C.

-

Esterification: The resulting (R)-4-cyano-3-hydroxybutyric acid is then esterified to yield the final product, ethyl (R)-4-cyano-3-hydroxybutyrate.

Precursor 3: Lactol/Lactone Intermediate via DERA Catalysis

Deoxyribose-5-phosphate aldolase (DERA) offers a powerful route to the statin side chain by catalyzing a tandem aldol reaction. This method constructs the carbon backbone and sets both stereocenters in a single pot.[11]

Synthetic Pathway Overview (DERA-catalyzed):

The DERA enzyme catalyzes the sequential aldol addition of two molecules of acetaldehyde to an acceptor aldehyde (e.g., chloroacetaldehyde). The product spontaneously cyclizes to form a stable lactol intermediate.[4][12]

Figure 3: DERA-catalyzed pathway to lactol/lactone precursor.

Experimental Protocol: Whole-Cell DERA Biotransformation [4]

-

Biocatalyst Preparation: Escherichia coli cells overexpressing the native E. coli deoC gene (DERA) are cultivated in a high-density fed-batch fermentation. The fermentation broth can be used directly as a whole-cell biocatalyst.

-

Bioconversion: The whole-cell biocatalyst is used for the conversion of chloroacetaldehyde and acetaldehyde into the corresponding lactol. The reaction is typically run as a fed-batch process to control substrate concentrations and optimize productivity.

-

Product Isolation: Following the bioconversion, the lactol product is isolated and can be further oxidized to the corresponding lactone, which is a key intermediate for statin synthesis.[9]

Final Assembly: Paal-Knorr Condensation

The culmination of the synthesis involves the Paal-Knorr reaction, which constructs the central pyrrole ring of atorvastatin. In this step, a chiral amino-precursor, such as tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate , is condensed with a highly substituted 1,4-diketone.[13]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis [13][14]

-

Reactants: The diketone intermediate (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) and the chiral amine side-chain are dissolved in a suitable solvent system.

-

Solvent and Catalyst: A mixture of toluene and heptane is commonly used as the solvent.[15] Pivalic acid is added as a catalyst to accelerate the reaction.[13][16]

-

Reaction Conditions: The mixture is heated to reflux (approx. 85-95 °C) with continuous removal of water, typically using a Dean-Stark apparatus, for 18-24 hours.[14]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up. The organic layer is washed, dried, and concentrated to yield the crude protected atorvastatin, which is then purified, often by crystallization.

Figure 4: Convergent Paal-Knorr synthesis of Atorvastatin.

Quantitative Data Summary

The choice of synthetic route is often dictated by factors such as cost, scalability, efficiency, and stereoselectivity. Chemoenzymatic routes frequently offer superior stereochemical control.

| Precursor/Route | Key Transformation | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| Precursor 1 Synthesis | (from (R)-epichlorohydrin) | 55% (overall, 9 steps) | High | [6][7] |

| Precursor 2 Synthesis | Nitrilase Desymmetrization | 56.7% (overall) | 99% ee | [10] |

| Precursor 2 Synthesis | KRED/HHDH Route | 67.13% | >99% ee | [17] |

| Precursor 3 Synthesis | DERA-catalyzed Aldol | >80% | >99.9% ee, 96.6% de | [4][11] |

| Paal-Knorr Condensation | Pyrrole Formation | up to 75% | - | [15] |

Conclusion

The synthesis of chiral precursors is a critical aspect of atorvastatin calcium production. While various chemical synthesis routes have been established, chemoenzymatic methods, particularly those employing ketoreductases, nitrilases, and deoxyribose-5-phosphate aldolase (DERA), have become increasingly prominent. These biocatalytic approaches offer significant advantages, including exceptional stereoselectivity, milder reaction conditions, and the potential for more sustainable and cost-effective manufacturing processes. The continued development of novel biocatalysts and process optimization will further enhance the efficiency of producing these vital chiral intermediates for one of the world's most important medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. internationaljournalssrg.org [internationaljournalssrg.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. jchemrev.com [jchemrev.com]

- 16. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 17. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Introduction

Tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate (CAS 125988-01-4) is a critical chiral intermediate in the synthesis of high-value pharmaceuticals, most notably Atorvastatin, a widely used cholesterol-lowering drug.[1] The stereochemical integrity of this molecule is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient.[1] This document outlines two distinct chemical synthesis protocols for this key intermediate, providing detailed methodologies and comparative data to assist researchers and drug development professionals in its preparation. The protocols described are based on the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.

Chemical Profile

| Property | Value |

| IUPAC Name | tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol [2][3] |

| CAS Number | 125988-01-4[1][2] |

| Appearance | Liquid[4] |

| Purity | ≥97%[1][2] |

Synthesis Protocols

Two primary methods for the synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate are detailed below. The first protocol involves the use of a strong lithium amide base at cryogenic temperatures, while the second employs an organic base at ambient temperature.

Protocol 1: Cryogenic Synthesis using Lithium Diisopropylamide (LDA)

This protocol is adapted from established methods utilizing a strong, non-nucleophilic base at low temperatures to facilitate the Claisen condensation.

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a solution of diisopropylamine (23.2 g, 0.23 mol) in tetrahydrofuran (THF, 100 ml), add n-butyl lithium in hexane (14.4 ml, 0.21 mol) at a temperature of -5 to -10°C.

-

Stir the resulting mixture at -5 to -10°C for 30 minutes.

-

-

Formation of the tert-Butyl Acetate Enolate:

-

Cool the LDA solution to approximately -45°C.

-

Add tert-butyl acetate (26 g, 0.21 mol) to the reaction mixture.

-

Stir the mixture at -20 to -30°C for 1 hour.

-

-

Claisen Condensation:

-

Prepare a solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml). Note: This protocol variation uses a protected starting material.

-

Cool the enolate solution to approximately -75°C.

-

Add the solution of the protected cyano ester to the reaction mixture at -75°C.

-

Stir the reaction mixture at -70 to -75°C for 2 hours.

-

-

Work-up and Isolation:

-

The specific work-up procedure to remove the silyl protecting group and isolate the final product is not fully detailed in the provided source but would typically involve an acidic workup to both quench the reaction and deprotect the hydroxyl group.

-

Logical Workflow for Protocol 1

Caption: Workflow for Cryogenic Synthesis (Protocol 1).

Protocol 2: Ambient Temperature Synthesis using an Organic Base

This protocol offers a more energy-efficient and potentially safer alternative by avoiding cryogenic temperatures and pyrophoric reagents like n-butyl lithium.[5]

Experimental Protocol:

-

Preparation of Reagent Solution A:

-

Under a nitrogen atmosphere, add tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) to 2-methyltetrahydrofuran. The molar ratio of tert-butyl acetate to DBU should be 1:1 to 1:1.05.[5]

-

Heat the mixture to reflux and stir for 1-5 hours.

-

Slowly cool the solution to 25-30°C to obtain solution A.[5]

-

-

Preparation of Reagent Solution B:

-

Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran to obtain solution B. The molar ratio of the cyano ester to tert-butyl acetate is 1:1 to 1:1.1.[5]

-

-

Claisen Condensation:

-

Work-up and Isolation:

Logical Workflow for Protocol 2

Caption: Workflow for Ambient Temperature Synthesis (Protocol 2).

Data Summary

The following table summarizes the key quantitative parameters for the described synthesis protocols.

| Parameter | Protocol 1 (Cryogenic) | Protocol 2 (Ambient Temp.) |

| Base | Lithium Diisopropylamide | 1,8-Diazabicycloundec-7-ene (DBU) |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |

| Reaction Temp. | -75°C to -20°C | 20°C to 30°C |

| Reaction Time | Approx. 3 hours | 1-5 hours |

| Key Advantages | Well-established method | Milder conditions, no cryogenics, reagent recovery[5] |

| Key Disadvantages | Requires cryogenic temperatures, pyrophoric reagents | Requires simultaneous controlled addition |

Conclusion

The synthesis of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate can be achieved through multiple synthetic routes. The choice between a cryogenic protocol using a strong lithium base and an ambient temperature protocol with an organic base will depend on the available equipment, safety considerations, and desired process scalability. The ambient temperature protocol presents a greener and potentially more cost-effective alternative by avoiding extremely low temperatures and allowing for reagent recovery.[5] Both methods provide access to a crucial building block for the synthesis of Atorvastatin and other pharmaceutical compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | 125988-01-4 [sigmaaldrich.com]

- 5. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

Application Notes and Protocols for the Asymmetric Reduction of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Introduction

The asymmetric reduction of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a critical step in the synthesis of the cholesterol-lowering drug, atorvastatin. This reaction converts the prochiral ketone at the C3 position into a chiral alcohol, establishing one of the two stereocenters in the diol side chain of the final active pharmaceutical ingredient. Achieving high diastereoselectivity and enantioselectivity is paramount for the efficacy and safety of the drug. Both biocatalytic and chemo-catalytic methods have been developed for this key transformation, with biocatalysis, in particular, offering a green and highly selective approach. These application notes provide an overview of the available methods, detailed protocols, and comparative data to guide researchers and drug development professionals in this synthetic endeavor.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the asymmetric reduction of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate to yield the corresponding diol, primarily the desired (3R,5R)-dihydroxyhexanoate.

| Catalyst System | Substrate Concentration | Co-substrate/Reductant | Temperature (°C) | pH | Diastereomeric Excess (de) | Yield/Conversion | Reference |

| Rhodotorula glutinis ZJB-09224 (heat-treated whole cells) | 15.0 g/L | Sodium lactate (60.0 g/L) | 35 | 7.5 | 99.2% | ~92% (calculated from molarity) | [1] |

| Engineered E. coli co-expressing KlAKRm and EsGDH | up to 60.0 g/L | Glucose | - | - | > 99.5% | Complete conversion | [2] |

| Engineered E. coli co-expressing LbCRM8 and BmGDH | 300 g/L | Glucose | 40 | - | > 99.5% | Complete conversion | [3] |

| Aldo-keto reductase (KmAKR) mutant with GDH | up to 450 g/L | Glucose | 40 | - | > 99.5% | Complete conversion | [4] |

| Methoxydiethylborane / Sodium Borohydride | - | - | -85 to -97 | - | - | - | [5] |

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Whole Cells of Rhodotorula glutinis

This protocol is based on the work by Li et al. (2015) and describes the use of heat-treated Rhodotorula glutinis cells for the stereoselective reduction of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate.[1]

1. Materials and Reagents:

-

Rhodotorula glutinis ZJB-09224 cells

-

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate (Substrate)

-

Sodium lactate (Co-substrate)

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (shaker, centrifuge, rotary evaporator)

2. Procedure:

-

Cell Preparation and Heat Treatment:

-

Cultivate Rhodotorula glutinis ZJB-09224 cells according to standard microbiological procedures.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in phosphate buffer (pH 7.5) to a desired concentration (e.g., 40.0 g/L dry cell weight).

-

Heat the cell suspension at 45°C for 25 minutes to enhance stereoselectivity.[1]

-

Cool the cell suspension to the reaction temperature.

-

-

Asymmetric Reduction:

-

In a reaction vessel, combine the heat-treated cell suspension, tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate (to a final concentration of 15.0 g/L), and sodium lactate (to a final concentration of 60.0 g/L).[1]

-

Incubate the reaction mixture at 35°C with shaking for 40 hours.[1]

-

Monitor the progress of the reaction by TLC or HPLC.

-

-

Product Extraction and Isolation:

-

After the reaction is complete, centrifuge the mixture to separate the cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product, tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate.

-

Purify the crude product by column chromatography if necessary.

-

4. Analysis:

-

Determine the diastereomeric excess (de) of the product by chiral HPLC analysis.

Protocol 2: General Chemo-catalytic Asymmetric Reduction

This protocol provides a general procedure for the diastereoselective reduction of β-hydroxy ketones using a borane-based reducing agent, adapted from principles described for similar transformations. A specific example is the reduction using methoxydiethylborane and sodium borohydride as mentioned in a patent.[5]

1. Materials and Reagents:

-

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate (Substrate)

-

Methoxydiethylborane in Tetrahydrofuran (THF)

-

Sodium borohydride

-

Anhydrous THF

-

Anhydrous Methanol

-

Aqueous hydrochloric acid solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

2. Procedure:

-

Reaction Setup:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolve tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate in a mixture of anhydrous THF and anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to between -85°C and -97°C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

-

-

Reduction:

-

Slowly add a solution of methoxydiethylborane in THF to the cooled substrate solution.

-

Add sodium borohydride portion-wise over several hours, maintaining the temperature between -85°C and -97°C.[5]

-

Stir the reaction mixture at this temperature for several hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding an aqueous hydrochloric acid solution at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude diol product.

-

Purify the crude product by column chromatography.

-

4. Analysis:

-

Characterize the product by NMR and mass spectrometry.

-

Determine the diastereomeric excess by chiral HPLC or GC analysis.

Visualizations

Biocatalytic Reduction Workflow

Caption: Workflow for the biocatalytic asymmetric reduction.

Chemo-catalytic Reaction Pathway

Caption: Simplified pathway for chemo-catalytic reduction.

Logical Relationship of Methods

Caption: Overview of methods for the asymmetric reduction.

References

- 1. Improved stereoselective bioreduction of t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate by Rhodotorula glutinis through heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US5155251A - Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate - Google Patents [patents.google.com]

Application Notes and Protocols: Tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, with CAS number 125988-01-4, is a pivotal chiral building block in the field of organic synthesis, most notably for its application in the pharmaceutical industry.[1][2][3] Its stereochemically defined structure makes it an invaluable precursor for the synthesis of complex molecules, particularly the side chains of widely used HMG-CoA reductase inhibitors, a class of drugs commonly known as statins.[4] This document provides detailed application notes and experimental protocols for the use of this versatile intermediate.

Core Applications

The primary application of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is in the synthesis of the chiral side chain of several statins, including Atorvastatin.[1][5] The molecule contains a ketone and a hydroxyl group, which can be stereoselectively reduced to form a syn-1,3-diol, a key structural motif in these pharmaceuticals.

Synthesis of Statin Side Chains

The general synthetic strategy involves the diastereoselective reduction of the 3-oxo group of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate to yield tert-butyl (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate. This transformation is critical as it establishes the second stereocenter of the side chain. Both chemical and biocatalytic methods have been successfully employed for this reduction.

Caption: General synthetic workflow for statin side chain synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various methods for the diastereoselective reduction of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate.

| Method | Reducing Agent/Biocatalyst | Substrate Concentration | Diastereomeric Excess (d.e.) | Yield | Reference |